molecular formula C17H17FN2O2S2 B2601328 1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-06-8

1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2601328
CAS No.: 868218-06-8
M. Wt: 364.45
InChI Key: JAAUJEPAGSCOCD-UHFFFAOYSA-N
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Description

1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, including the formation of the imidazole ring and the introduction of the sulfonyl and sulfanyl groups. The synthetic route typically starts with the preparation of the imidazole core, followed by the addition of the fluorobenzenesulfonyl and methylphenylmethylsulfanyl groups under specific reaction conditions.

    Formation of the Imidazole Core: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the imidazole core with a fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonylated product.

    Addition of the Methylphenylmethylsulfanyl Group: The final step involves the reaction of the intermediate product with a methylphenylmethylsulfanyl reagent under appropriate conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl or sulfanyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the fluorobenzenesulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study biological processes involving imidazole-containing compounds, such as enzyme inhibition and receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases like cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

    1-(4-chlorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole: This compound has a chlorine atom instead of a fluorine atom in the benzenesulfonyl group, which may affect its chemical reactivity and biological activity.

    1-(4-fluorobenzenesulfonyl)-2-{[(4-ethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole: This compound has an ethyl group instead of a methyl group in the phenylmethylsulfanyl group, which may influence its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S2/c1-13-2-4-14(5-3-13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAUJEPAGSCOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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